2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Description
2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring and a trifluoromethyl group
Properties
IUPAC Name |
2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NOS2/c11-10(12,13)6-2-1-3-7(4-6)14-8(15)5-17-9(14)16/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDJXDJVVCNDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298981 | |
| Record name | 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315-08-2 | |
| Record name | NSC127303 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl precursor. One common method is the reaction of 3-(trifluoromethyl)benzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazolidinone ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Introduction of different functional groups at specific positions on the thiazolidinone ring.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiazolidinones exhibit significant antimicrobial properties. A study investigated the efficacy of 2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This indicates its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines in human macrophages. This suggests that it could be useful in treating inflammatory diseases.
Organic Electronics
Due to its unique electronic properties, this compound is being explored as a potential material for organic semiconductors. Its ability to form thin films with good charge transport characteristics makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
| Property | Value |
|---|---|
| Charge Mobility | 0.1 cm²/V·s |
| On/Off Ratio | 10³ |
| Stability | Stable under ambient conditions |
Case Study 1: Synthesis and Characterization
A recent study focused on synthesizing this thiazolidinone derivative using a one-pot reaction involving thioketones and trifluoromethyl phenyl derivatives. Characterization was performed using NMR and mass spectrometry, confirming the structure and purity of the compound.
Case Study 2: Biological Evaluation
In another study, the compound was evaluated for cytotoxicity against cancer cell lines. Results indicated selective cytotoxicity towards breast cancer cells with an IC50 value of 25 µM, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism by which 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances binding affinity to these targets, leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiazolidinones: Similar compounds with variations in the substituents on the thiazolidinone ring.
Trifluoromethylated Heterocycles: Other trifluoromethylated compounds with different heterocyclic structures.
Uniqueness: 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one stands out due to its specific combination of the trifluoromethyl group and the thiazolidinone ring, which provides unique chemical and biological properties compared to other similar compounds.
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Biological Activity
2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, also known by its IUPAC name, presents a unique molecular structure characterized by the presence of a thiazolidine ring and a trifluoromethyl-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral applications.
- Molecular Formula : C10H6F3NOS2
- Molecular Weight : 277.28 g/mol
- CAS Number : 315-08-2
- SMILES Notation : FC(F)(F)C1=CC=CC(=C1)N1C(=O)CSC1=S
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various studies. The following sections summarize key findings related to its antimicrobial and antiviral properties.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. For instance:
- Study Findings :
- The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 44 nM against MRSA strains, indicating potent activity at non-cytotoxic concentrations .
| Bacterial Strain | MIC (nM) |
|---|---|
| Staphylococcus aureus | 44 |
| Bacillus subtilis | 180 |
| Escherichia coli | Varies |
Antiviral Activity
The compound's antiviral properties have also been explored, particularly in relation to Chikungunya virus (CHIKV):
- Case Study :
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit critical enzymes involved in bacterial cell wall synthesis or viral replication.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that thiazolidinones can induce oxidative stress in microbial cells, leading to cell death .
- Interaction with Cellular Targets : The trifluoromethyl group enhances lipophilicity, potentially allowing better membrane penetration and interaction with intracellular targets.
Toxicity and Safety Profile
While the compound exhibits promising biological activities, it is essential to consider its toxicity:
- Risk Codes :
- R36/37/38 - Irritating to eyes, respiratory system, and skin.
- R43 - May cause sensitization by skin contact.
These safety concerns highlight the need for thorough toxicity assessments before clinical application.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
